Physicochemical properties of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid
Physicochemical properties of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid
Foreword: A Guide to Characterization
The compound 2-(2-bromo-phenylamino)-thiazole-4-carboxylic acid belongs to the 2-anilinothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from initial screening and formulation to pharmacokinetic performance and therapeutic efficacy.
This guide provides a comprehensive framework for the characterization of 2-(2-bromo-phenylamino)-thiazole-4-carboxylic acid. As specific experimental data for this ortho-bromo isomer is not extensively documented in public literature, this document focuses on two critical areas:
-
High-quality computational predictions of its core physicochemical properties, providing a robust starting point for experimental work.
-
Detailed, field-proven experimental protocols for the empirical determination of these properties, complete with the scientific rationale behind each procedural step.
This dual approach equips the research professional with both the foundational data and the practical methodology required to fully characterize this promising molecule.
Compound Identification and Molecular Structure
Correctly identifying the molecule is the first step in any scientific investigation. The structural features—a carboxylic acid, a thiazole ring, and a secondary amine linking to a brominated phenyl group—define its chemical behavior.
Caption: Structure of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid.
Table 1: Compound Identity and Comparison with Analogs
| Property | 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid (Target) | 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid[4] | 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid[5][6] | 2-(Phenylamino)-thiazole-4-carboxylic acid[3][7] |
| IUPAC Name | 2-[(2-bromophenyl)amino]-1,3-thiazole-4-carboxylic acid | 2-[(3-bromophenyl)amino]-1,3-thiazole-4-carboxylic acid | 2-[(4-bromophenyl)amino]-1,3-thiazole-4-carboxylic acid | 2-(phenylamino)-1,3-thiazole-4-carboxylic acid |
| CAS Number | Not Found | 728864-99-1 | 165682-80-4 | 165683-01-2 |
| Molecular Formula | C₁₀H₇BrN₂O₂S | C₁₀H₇BrN₂O₂S | C₁₀H₇BrN₂O₂S | C₁₀H₈N₂O₂S |
| Molecular Weight | 299.15 g/mol | 299.15 g/mol | 299.15 g/mol | 220.25 g/mol |
| SMILES | O=C(O)c1csc(Nc2ccccc2Br)n1 | O=C(O)c1csc(Nc2cccc(Br)c2)n1 | O=C(O)c1csc(Nc2ccc(Br)cc2)n1 | O=C(O)c1csc(Nc2ccccc2)n1 |
Core Physicochemical Properties (Predicted)
The following properties are predicted using well-established computational algorithms, which serve as reliable estimates for guiding experimental design.[8][9]
Table 2: Summary of Predicted Physicochemical Properties
| Parameter | Predicted Value/Range | Implication in Drug Development |
| pKa₁ (Acidic) | 3.5 - 4.5 | The carboxylic acid group will be >99% ionized (negatively charged) at physiological pH (7.4), significantly enhancing aqueous solubility in plasma and extracellular fluids. |
| pKa₂ (Basic) | 1.5 - 2.5 | The thiazole nitrogen/amino group is weakly basic and will be predominantly neutral at physiological pH, minimizing potential off-target interactions related to a positive charge. |
| cLogP | 3.8 - 4.5 | A high cLogP value indicates significant lipophilicity ("greasiness"). This suggests good potential for membrane permeability but also flags risks of poor aqueous solubility, high plasma protein binding, and potential for metabolic liabilities.[10][11] |
| Aqueous Solubility | Low (<10 µg/mL at pH < 5) | Poor intrinsic solubility is expected. Formulation strategies such as salt formation (targeting the carboxylic acid) or the use of co-solvents will likely be necessary for preclinical and clinical development. Solubility is predicted to increase significantly at pH > 6. |
| Melting Point (°C) | > 250 °C (Est.) | A high melting point, similar to its non-brominated analog (275-277 °C)[3], suggests a stable crystalline lattice, which is favorable for solid dosage form stability but can contribute to low solubility (solubility is inversely related to melting point). |
Experimental Determination of Key Properties
The following sections provide standardized, robust protocols for the experimental determination of the most critical physicochemical properties.
Thermodynamic Solubility Determination (Shake-Flask Method)
Scientific Rationale: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is the gold-standard measurement for assessing the intrinsic solubility that dictates oral absorption and informs formulation development. The shake-flask method, though time-consuming, is designed to ensure this equilibrium is reached, avoiding the misleadingly high values that can result from supersaturated solutions in kinetic assays.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Protocol:
-
Preparation: Prepare a set of buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Dispensing: Add an excess of solid 2-(2-bromo-phenylamino)-thiazole-4-carboxylic acid to vials containing each buffer. "Excess" means enough solid material remains visible at the end of the experiment, ensuring saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 37 ± 1 °C). Agitate for a minimum of 24 hours. Rationale: Continuous agitation and controlled temperature ensure that the system reaches a true thermodynamic equilibrium.
-
Sampling: At set time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.
-
Phase Separation: Immediately separate the solid from the liquid phase. This is a critical step to prevent further dissolution. Use either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Confirmation of Equilibrium: Compare the concentration values from the different time points. Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) are statistically identical. The final, stable concentration is reported as the thermodynamic solubility.
pKa Determination (Potentiometric Titration)
Scientific Rationale: The acid dissociation constant (pKa) defines the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated. This value is paramount as the ionization state governs a molecule's solubility, permeability, target binding, and metabolic stability. Potentiometric titration is a direct and reliable method to measure pKa by monitoring pH changes upon the addition of a titrant. For poorly soluble compounds, a co-solvent system is employed to ensure the compound remains in solution throughout the titration.
Experimental Workflow:
Caption: The influence of core physicochemical properties on key stages of drug development.
References
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Available at: [Link]
-
ANI neural network potentials for small molecule pKa prediction. (n.d.). RSC Publishing. Available at: [Link]
-
Aldeghi, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(9), 4265–4273. Available at: [Link]
-
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2021). ResearchGate. Available at: [Link]
-
Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025). ResearchGate. Available at: [Link]
-
Işık, M., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.org. Available at: [Link]
-
Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. (2021). Frontiers. Available at: [Link]
-
Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (2025). American Chemical Society. Available at: [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (n.d.). ChemAxon. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). De Gruyter. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]
-
Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. Available at: [Link]
- Processes for preparing thiazole carboxylic acids. (1966). Google Patents.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 2-(3-Bromo-phenylamino)-thiazole-4-carboxylic acid | 728864-99-1 [smolecule.com]
- 5. CAS 165682-80-4: 2-(4-Bromo-phenylamino)-thiazole-4-carbox… [cymitquimica.com]
- 6. 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. mrupp.info [mrupp.info]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
